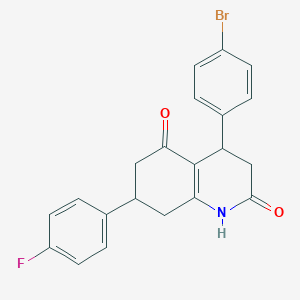![molecular formula C14H22N2O3S B4649817 N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4649817.png)
N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide
Vue d'ensemble
Description
N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide, also known as DMXAA, is a synthetic compound that has been found to have anti-tumor properties. DMXAA was first synthesized in the early 1990s and has since been the subject of numerous studies investigating its potential as an anti-cancer drug.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide is not fully understood. It is thought to activate the immune system, leading to the release of cytokines and other immune factors that can induce tumor necrosis. N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), a protein that is essential for the growth of new blood vessels.
Biochemical and Physiological Effects:
N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). It can also inhibit the production of VEGF, as mentioned earlier. In addition, N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide in lab experiments is that it has been extensively studied and its anti-tumor properties are well-established. However, N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide can be difficult to work with due to its low solubility in water. In addition, it can be toxic to normal cells at high concentrations, so care must be taken when using it in experiments.
Orientations Futures
There are a number of future directions for research on N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide. One area of interest is the development of new formulations that improve its solubility and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide treatment. Finally, there is interest in combining N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide with other anti-cancer drugs to improve its efficacy.
Applications De Recherche Scientifique
N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has also been shown to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that are necessary for tumor growth.
Propriétés
IUPAC Name |
N,N-dimethyl-2-(4-methyl-N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-6-13(14(17)15(3)4)16(20(5,18)19)12-9-7-11(2)8-10-12/h7-10,13H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYZBWGYFXTPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C)N(C1=CC=C(C=C1)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4649737.png)
![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B4649751.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4649763.png)


![2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4649794.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4649812.png)
![N-methyl-3-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4649814.png)
![5-{[(2-bromobenzyl)thio]methyl}-4-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4649825.png)
![N-(2,6-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4649832.png)

![4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4649846.png)
![1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4649848.png)